LogP: Thia-Sulfone vs. Oxa-Analog
The 6,6‑dioxide hydrochloride salt of 6‑thia‑2‑azaspiro[3.4]octane exhibits a predicted LogP of −1.57, while the oxa‑analog 5‑oxa‑2‑azaspiro[3.4]octane (neutral form) has a predicted LogP of −0.70 [REFS‑1][REFS‑2]. The lower (more negative) LogP indicates greater hydrophilicity, which can translate to higher aqueous solubility and a different tissue‑distribution profile, a parameter that cannot be matched by simple replacement with the oxa scaffold.
| Evidence Dimension | Predicted octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −1.57 (6‑thia‑2‑azaspiro[3.4]octane 6,6‑dioxide·HCl; Fluorochem predicted) |
| Comparator Or Baseline | LogP = −0.70 (5‑oxa‑2‑azaspiro[3.4]octane; ACD/Labs prediction via ChemSpider) |
| Quantified Difference | ΔLogP ≈ 0.87 units (thia‑sulfone more hydrophilic by ~0.9 log unit) |
| Conditions | Predicted values – Fluorochem product datasheet (thia) and ACD/Labs Percepta v14 (oxa) |
Why This Matters
A 0.9‑unit LogP shift is sufficient to alter membrane permeability and oral absorption class, making the thia scaffold the preferred choice when lower lipophilicity is required for a lead series.
